1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Description
Properties
IUPAC Name |
1-[4-(3-chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5O2S/c1-15-17(22)6-4-8-19(15)30(28,29)26-13-11-25(12-14-26)21-20-16-5-2-3-7-18(16)24-27(20)10-9-23-21/h4,6,8-10H,2-3,5,7,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEUVTOGPXXIFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that many indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. This suggests that the compound could potentially interact with a wide range of targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities.
Biological Activity
The compound 1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
- Molecular Formula: C14H21ClN2O3S
- Molecular Weight: 332.8 g/mol
- CAS Number: 1396850-89-7
The structure features a piperazine ring substituted with a sulfonyl group and a tetrahydropyrazino moiety. This unique configuration may contribute to its interaction with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity: Preliminary studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Enzyme Inhibition: The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression, such as PARP-1 and EGFR.
The anticancer effects of the compound are believed to be mediated through the following mechanisms:
- Cell Cycle Arrest: Studies suggest that the compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
- Apoptosis Induction: The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
A recent study evaluated the cytotoxicity of the compound against several cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 1.07 |
| This compound | HepG2 (Liver Cancer) | 0.32 |
These findings indicate significant potency against both breast and liver cancer cell lines compared to established chemotherapeutics like Erlotinib (IC50 = 2.51 μM for MCF-7) .
Enzyme Targeting
The compound's biological activity is also linked to its ability to inhibit specific enzymes involved in cancer progression:
| Enzyme Target | IC50 (nM) |
|---|---|
| PARP-1 | 1.24 |
| EGFR | 62.4 |
These values suggest that the compound may serve as a dual inhibitor of these critical targets in cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analog: 1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole Hydrochloride
Key Differences :
- Substituent : The hydrochloride derivative lacks the 4-((3-chloro-2-methylphenyl)sulfonyl) group present in the target compound.
Piperazine Derivatives with Heterocyclic Modifications
- 1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-fluorophenyl)-piperazine (GF46905): Substituents: Features a thiadiazole ring and fluorophenyl group instead of the sulfonyl-indazole system. Bioactivity: Thiadiazoles are electron-deficient heterocycles, often associated with antimicrobial or kinase-inhibitory activity.
- Compounds with 1,3,4-Thiadiazole/Triazole/Oxadiazole Moieties :
Isomeric and Substitutional Variations in Piperazine Systems
- Isomeric 1-Aryl-4-[aryldiazenyl]-piperazines :
- Structural Insight : Isomerization (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines) can alter electronic properties and binding conformations. The target compound’s para-substituted sulfonyl group may enforce a specific spatial arrangement, optimizing receptor interactions compared to ortho/meta isomers .
Tabulated Structural and Functional Comparison
Table 1 : Comparative Analysis of Piperazine-Based Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
